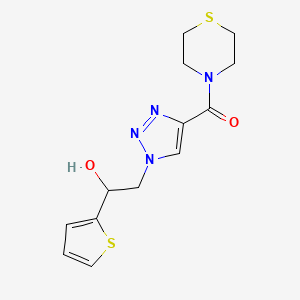
(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C13H16N4O2S2 and its molecular weight is 324.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone , also known by its CAS number 2034354-44-2, belongs to the class of triazoles and thiophenes, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The molecular formula of the compound is C16H17N5O2S, with a molecular weight of 343.4 g/mol. The structure features a triazole ring and a thiomorpholine moiety, contributing to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O2S |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 2034354-44-2 |
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial properties. The compound has shown significant activity against various bacterial strains and fungi. The triazole ring is believed to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thus exerting antifungal effects.
Anticancer Activity
Research indicates that compounds similar to this triazole derivative exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies on related triazoles have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The triazole ring binds to the active sites of enzymes involved in critical metabolic pathways.
- Membrane Interaction : The thiophene component may interact with cellular membranes, altering their permeability and affecting cell viability.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the efficacy of various triazole derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential as an alternative treatment option .
- Anticancer Efficacy : In vitro studies conducted on cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, corroborating its role in inducing programmed cell death .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggested that the compound has favorable absorption characteristics and moderate plasma stability, making it a candidate for further development in therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other related compounds:
Eigenschaften
IUPAC Name |
[1-(2-hydroxy-2-thiophen-2-ylethyl)triazol-4-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c18-11(12-2-1-5-21-12)9-17-8-10(14-15-17)13(19)16-3-6-20-7-4-16/h1-2,5,8,11,18H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMISJHGCRJBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














